(4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine
Description
This compound features a fused octahydrocyclopenta[b][1,4]oxazine core, a bicyclic system combining a cyclopentane ring with a 1,4-oxazine moiety. The 7-position is substituted with a propoxy chain bearing dual 1H-pyrazol-1-yl groups. The stereochemistry (4As,7R,7Ar) suggests a rigid, three-dimensional structure, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-(3-pyrazol-1-ylpropoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-5-15-16(7-1)8-2-9-17-12-4-3-11-13(12)18-10-6-14-11/h1,5,7,11-14H,2-4,6,8-10H2/t11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTZKBMZGMBIMB-YNEHKIRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OCCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OCCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine typically involves multiple steps, starting with the preparation of the pyrazole intermediates. The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic conditions. The subsequent steps involve the formation of the oxazine ring through cyclization reactions, often using catalysts such as Lewis acids to facilitate the process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The incorporation of pyrazole groups into the oxazine framework enhances the compound's biological activity. Research indicates that derivatives of oxazines often exhibit notable antitumor properties. For instance, studies on similar oxazine compounds have shown efficacy against various cancer cell lines, suggesting that modifications to the pyrazole or oxazine structures could lead to improved pharmacological profiles.
Case Study: Antitumor Activity
A study on related oxazine derivatives demonstrated their ability to inhibit hypoxic cancer cell growth significantly. Compounds were tested under both normoxic and hypoxic conditions, revealing that specific modifications could enhance their cytotoxic effects against tumor cells while sparing normal cells .
| Compound | IC50 (Hypoxic) | IC50 (Normoxic) |
|---|---|---|
| Compound 10 | 87 ± 1.8 μM | >600 μM |
| Compound 11 | 10 ± 3.7 μM | Not applicable |
This highlights the potential for designing new bioreductive compounds targeting hypoxic tumor environments, which are often resistant to conventional therapies.
The presence of the pyrazole ring in this compound suggests potential interactions with various biological targets. Pyrazoles are known for their roles in enzyme inhibition and receptor modulation, making them valuable in drug design.
Potential Biological Applications
- Enzyme Inhibition : Pyrazole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes, including cancer and inflammation.
- Receptor Modulation : The structural configuration may allow for selective binding to biological receptors, potentially leading to novel therapeutic agents.
Material Science
Oxazines are also explored for their properties in polymer chemistry and as intermediates in organic synthesis. The structural diversity provided by the oxazine ring can enhance material properties such as thermal stability and mechanical strength.
Applications in Polymer Chemistry
- Polymer Intermediates : The compound can serve as a building block for synthesizing new polymers with tailored properties.
- Thermal Stability : Compounds containing oxazine rings have been noted for their resistance to thermal degradation, making them suitable for high-performance materials.
Synthesis and Structural Variations
The synthesis of (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine typically involves several steps that require careful optimization of reaction conditions to achieve high yields and purity.
Synthesis Overview
Common synthetic routes include:
- Cyclization Reactions : Utilizing cyclization techniques to form the oxazine ring.
- Functional Group Modifications : Altering functional groups on the pyrazole or oxazine moieties to enhance biological activity or material properties.
Mechanism of Action
The mechanism of action of (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
- Benzo-oxazines (e.g., ) demonstrate hypoxia-selective cytotoxicity, suggesting the target compound’s cyclopenta-oxazine core may exhibit similar behavior if optimized for bioreductive activation .
- The pyrazolyl substituents could mimic fluorobenzyl groups in ’s MDR-reversing compounds, though their exact role requires validation .
Physicochemical and Spectroscopic Properties
- Target Compound : Pyrazole rings likely improve solubility over purely aromatic systems (e.g., benzo-oxazines). Melting points and logP values are unreported but may differ from analogs due to steric bulk from the cyclopenta ring.
- Analog Data :
Biological Activity
The compound (4As,7R,7Ar)-7-(3-(1H-Pyrazol-1-Yl)Propyl-1H-Pyrazol-1-Yl)Propoxy)Octahydrocyclopenta[B][1,4]Oxazine is a novel heterocyclic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its central nervous system (CNS) effects and antioxidant activities based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple pyrazole rings and an octahydrocyclopenta[b][1,4]oxazine framework. Its molecular formula is , indicating a significant degree of nitrogen substitution which may contribute to its biological activities.
Central Nervous System Effects
Research has indicated that derivatives of octahydrocyclopenta[b][1,4]oxazine exhibit CNS depressant actions. For instance, studies on related compounds have shown a reduction in locomotor activity in mice, suggesting sedative properties. The pharmacological evaluation of these compounds often involves assessing their impact on motor function as a measure of CNS activity .
Table 1: CNS Activity of Related Compounds
| Compound Name | CNS Effect | Method of Evaluation |
|---|---|---|
| 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine | Depressant | Locomotor activity in mice |
| (4As,7R)-Octahydrocyclopenta[b][1,4]oxazine | Sedative potential | Behavioral assays |
Antioxidant Activity
Recent studies have also explored the antioxidant potential of pyrazole-containing compounds. For example, compounds with similar structural motifs demonstrated significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to evaluate this property. In one study, derivatives exhibited IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL, indicating varying levels of antioxidant efficacy .
Table 2: Antioxidant Activity of Pyrazole Derivatives
| Compound | IC50 (μg/mL) | Activity Level |
|---|---|---|
| Ligand 4 | 4.67 | High |
| Other derivatives | 20.56 - 45.32 | Moderate to Low |
Case Studies and Research Findings
Several key studies have contributed to our understanding of the biological activity of this compound:
- CNS Depressant Action : A study evaluated the locomotor activity reduction in mice treated with octahydropyrido derivatives. The findings suggested that structural variations significantly influence the degree of CNS depression observed .
- Antioxidant Potential : Another investigation focused on synthesizing new pyrazole derivatives and assessing their antioxidant properties via DPPH assays. The results indicated that specific structural features enhance antioxidant capacity, providing insights into the design of more effective therapeutic agents .
- Molecular Docking Studies : Computational studies involving molecular docking have been employed to predict the interaction between these compounds and biological targets such as enzymes involved in oxidative stress pathways. These studies help elucidate the mechanisms by which these compounds exert their biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
